![molecular formula C14H22ClNO2 B3831968 N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride](/img/structure/B3831968.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride
Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride, also known as 2C-B, is a psychoactive substance that belongs to the phenethylamine family. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist who was interested in exploring the effects of various psychoactive compounds. 2C-B has gained popularity in recent years as a recreational drug due to its hallucinogenic and euphoric effects. However, it also has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mechanism of Action
The exact mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride is not fully understood, but it is thought to involve activation of serotonin receptors in the brain. Specifically, it has been shown to bind to the 5-HT2A receptor with high affinity, leading to increased levels of serotonin in the brain. This, in turn, may contribute to the hallucinogenic and euphoric effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride are not well characterized, but it is known to have hallucinogenic and euphoric effects. It has been shown to increase heart rate, blood pressure, and body temperature in humans, and may also cause nausea, vomiting, and diarrhea. In animal models, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride has been shown to alter neuronal activity and behavior, suggesting that it may have potential applications in the study of brain function and dysfunction.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation is that it is a psychoactive substance, which may complicate interpretation of results. Additionally, its recreational use may make it difficult to obtain and regulate for research purposes.
Future Directions
There are several potential future directions for research on N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its effects on brain function and dysfunction, and how it may be used to study the role of serotonin receptors in these processes. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride, and how these may contribute to its psychoactive properties.
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have affinity for several serotonin receptors, including 5-HT2A, 5-HT2B, and 5-HT2C. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. For example, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride has been used to investigate the effects of serotonin receptor activation on neuronal activity and behavior in animal models.
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]butan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-3-4-9-15-11(2)14-10-16-12-7-5-6-8-13(12)17-14;/h5-8,11,14-15H,3-4,9-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFAFADMSBORSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)C1COC2=CC=CC=C2O1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)ethyl)butan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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